molecular formula C7H16ClN B2849709 2-Methyl-2-propan-2-ylazetidine;hydrochloride CAS No. 2411265-41-1

2-Methyl-2-propan-2-ylazetidine;hydrochloride

Cat. No.: B2849709
CAS No.: 2411265-41-1
M. Wt: 149.66
InChI Key: ABTWZBWPYMCZGA-UHFFFAOYSA-N
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Description

2-Methyl-2-propan-2-ylazetidine;hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a hydrochloride salt of 2-methyl-2-propan-2-ylazetidine, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propan-2-ylazetidine;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed via intramolecular nucleophilic substitution.

    Introduction of the Isopropyl and Methyl Groups: The introduction of the isopropyl and methyl groups can be achieved through alkylation reactions. This step involves the use of alkylating agents under controlled conditions to ensure selective substitution at the desired positions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propan-2-ylazetidine;hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring acts as a nucleophile.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles, due to the presence of the nitrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl halides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted azetidine derivatives, while oxidation and reduction reactions can yield different oxidation states and functionalized derivatives.

Scientific Research Applications

2-Methyl-2-propan-2-ylazetidine;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may impart unique biological activities.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propan-2-ylazetidine;hydrochloride involves its interaction with molecular targets in biological systems. The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The specific pathways and molecular targets involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylazetidine: Similar in structure but lacks the isopropyl group.

    2-Isopropylazetidine: Similar in structure but lacks the methyl group.

    Azetidine: The parent compound without any substituents.

Uniqueness

2-Methyl-2-propan-2-ylazetidine;hydrochloride is unique due to the presence of both the methyl and isopropyl groups on the azetidine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications. The hydrochloride salt form also enhances its solubility and stability, further contributing to its utility in research and industrial applications.

Properties

IUPAC Name

2-methyl-2-propan-2-ylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7(3)4-5-8-7;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVHDQUDXBPEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411265-41-1
Record name 2-methyl-2-(propan-2-yl)azetidine hydrochloride
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